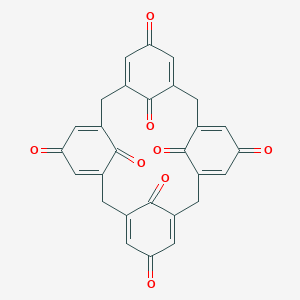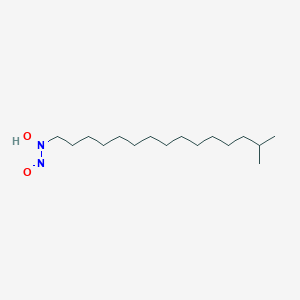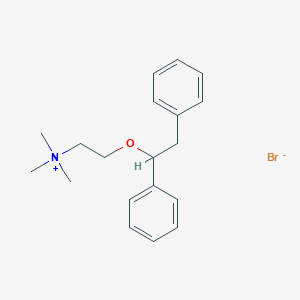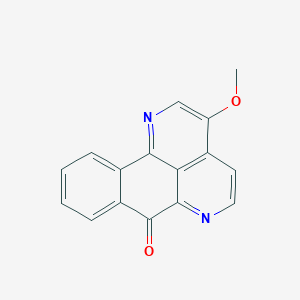
2,4,6-Trifluorobenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluorobenzoyl fluoride is a chemical compound that belongs to the class of fluorinated benzoyl halides. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluorobenzoyl fluoride is related to its ability to form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reaction leads to the formation of stable adducts, which can be further modified to introduce various functional groups. The fluorine atoms in the molecule also contribute to its reactivity, as they can act as electron-withdrawing groups that increase the electrophilicity of the molecule.
Effets Biochimiques Et Physiologiques
2,4,6-Trifluorobenzoyl fluoride has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It also has potential applications in cancer therapy, as it can selectively target cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,6-Trifluorobenzoyl fluoride in lab experiments include its high yield and purity, as well as its unique reactivity and selectivity. However, its high reactivity can also be a limitation, as it can react with unintended nucleophilic groups and lead to side reactions. Additionally, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of the compound.
Orientations Futures
There are several future directions for the use of 2,4,6-Trifluorobenzoyl fluoride in scientific research. One potential direction is the development of new synthetic routes and modifications of the molecule to enhance its properties and reactivity. Another direction is the exploration of its potential applications in drug discovery, particularly in the development of novel antibiotics and anticancer agents. Additionally, the environmental impact of the compound should be further studied and mitigated to ensure its safe use in research.
Conclusion:
2,4,6-Trifluorobenzoyl fluoride is a valuable compound in scientific research due to its unique properties and characteristics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to ensure its safe use in scientific research.
Méthodes De Synthèse
The synthesis of 2,4,6-Trifluorobenzoyl fluoride involves the reaction of 2,4,6-Trifluorobenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds via the formation of an intermediate acid chloride, which is then converted into the final product by the addition of fluoride ion. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2,4,6-Trifluorobenzoyl fluoride is commonly used in scientific research as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block for the synthesis of fluorinated benzoyl derivatives, which exhibit unique properties such as increased lipophilicity and metabolic stability. Additionally, 2,4,6-Trifluorobenzoyl fluoride is used as a fluorinating agent in organic synthesis, where it can selectively introduce fluorine atoms into aromatic compounds.
Propriétés
Numéro CAS |
129825-18-9 |
|---|---|
Nom du produit |
2,4,6-Trifluorobenzoyl fluoride |
Formule moléculaire |
C7H2F4O |
Poids moléculaire |
178.08 g/mol |
Nom IUPAC |
2,4,6-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H |
Clé InChI |
VIGVTWYXZQRZHI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)C(=O)F)F)F |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)F)F)F |
Synonymes |
Benzoyl fluoride, 2,4,6-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)






![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)